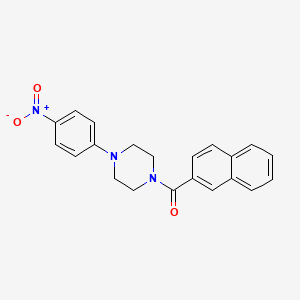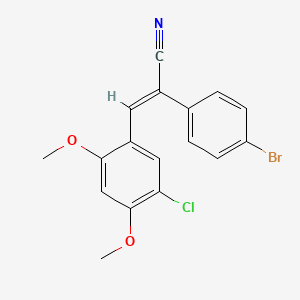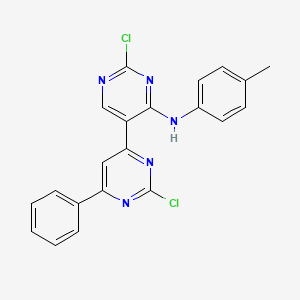
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitors are a class of drugs that target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, a group of inflammatory mediators.
Wirkmechanismus
FLAP inhibitor works by inhibiting the 5-lipoxygenase pathway, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of various diseases, including asthma, COPD, and IBD. FLAP inhibitors bind to FLAP, a protein that is involved in the activation of 5-lipoxygenase, and prevent the production of leukotrienes. By reducing the production of leukotrienes, FLAP inhibitors have anti-inflammatory effects and can improve symptoms in patients with inflammatory diseases.
Biochemical and Physiological Effects:
FLAP inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD. FLAP inhibitors have been shown to be well-tolerated and have a favorable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
FLAP inhibitors have several advantages for lab experiments, including their specificity for the 5-lipoxygenase pathway and their ability to reduce the production of leukotrienes. FLAP inhibitors have been extensively studied for their potential therapeutic applications in various diseases, making them a valuable tool for scientific research. However, FLAP inhibitors also have some limitations for lab experiments, including their high cost and the need for specialized equipment and expertise for their synthesis.
Zukünftige Richtungen
For research on FLAP inhibitors include the development of more potent and selective FLAP inhibitors, the identification of biomarkers for patient selection, and the exploration of their potential use in combination with other therapies. FLAP inhibitors have the potential to provide a new approach to the treatment of inflammatory diseases, and further research is needed to fully understand their therapeutic potential.
Synthesemethoden
The synthesis of FLAP inhibitor involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline and 4-methylbenzaldehyde to form N-(3-fluorophenyl)-4-methylbenzamide. This compound is then reacted with pyrrolidine-2,5-dione to form N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which is the final product. The synthesis of FLAP inhibitor has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
FLAP inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). FLAP inhibitors have been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-5-7-16(8-6-12)21-11-13(9-17(21)22)18(23)20-15-4-2-3-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJIVHUVNMUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)

![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)
![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
